Cas no 1711-10-0 (3-Iodobenzoyl chloride)

3-Iodobenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-iodobenzoyl chloride
- m-Iodobenzoyl chloride
- Benzoylchloride,3-iodo-
- 3-Iodobenzoic acid chloride
- 3-Iodobenzoyl chloride, 97+%
- 3-Iodobenzoylchloride
- 3-iodo-benzoyl chloride
- Benzoyl chloride, 3-iodo-
- NSC93251
- 3-iodo benzoyl chloride
- Benzoyl chloride,3-iodo-
- NCIOpen2_005900
- DTELTOREECFDBC-UHFFFAOYSA-N
- 3-Iodobenzoyl chloride, AldrichCPR
- NSC-93251
- STR09650
- NSC 93251
- NS00025615
- UNII-X9F9HN364B
- EINECS 216-979-4
- BENZOYL CHLORIDE, M-IODO-
- X9F9HN364B
- SCHEMBL40374
- FT-0615899
- MFCD02093934
- Benzoylchloride,3-iodo-;M-Iodobenzoyl chloride
- 1711-10-0
- A20370
- Ethyl2-methyl-4-pentenoate
- D91195
- AKOS009159341
- AM20030144
- 4-Oxo-1,2-piperidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester?
- I0720
- BAA71110
- DTXSID70169012
- DTXCID1091503
- 3-Iodobenzoyl chloride
-
- MDL: MFCD02093934
- インチ: 1S/C7H4ClIO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H
- InChIKey: DTELTOREECFDBC-UHFFFAOYSA-N
- ほほえんだ: IC1=C([H])C([H])=C([H])C(C(=O)Cl)=C1[H]
- BRN: 1860418
計算された属性
- せいみつぶんしりょう: 265.90000
- どういたいしつりょう: 265.9
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 17.1
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 黄色固体
- 密度みつど: 1.932
- ゆうかいてん: 23-25°C
- ふってん: 146°C(lit.)
- フラッシュポイント: 124 ºC
- 屈折率: 1.6415
- すいようせい: Reacts with water.
- PSA: 17.07000
- LogP: 2.67020
- かんど: Moisture & Light Sensitive
- ようかいせい: に答える
3-Iodobenzoyl chloride セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H290-H314
- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 危険物輸送番号:UN 3261
- 危険カテゴリコード: 34-41
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 包装カテゴリ:II
- 危険レベル:8
- セキュリティ用語:S26;S36/37/39;S45
- 包装等級:II
- リスク用語:R34
- 包装グループ:II
3-Iodobenzoyl chloride 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-Iodobenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OI769-200mg |
3-Iodobenzoyl chloride |
1711-10-0 | 98% | 200mg |
¥91.0 | 2022-05-30 | |
eNovation Chemicals LLC | D955806-5g |
3-IODOBENZOYL CHLORIDE |
1711-10-0 | 98% | 5g |
$105 | 2024-06-07 | |
eNovation Chemicals LLC | D955806-25g |
3-IODOBENZOYL CHLORIDE |
1711-10-0 | 98% | 25g |
$170 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157680-5G |
3-Iodobenzoyl chloride |
1711-10-0 | >98.0%(GC) | 5g |
¥319.90 | 2023-09-02 | |
abcr | AB180352-5 g |
3-Iodobenzoyl chloride, 95%; . |
1711-10-0 | 95% | 5g |
€127.00 | 2023-06-23 | |
Alichem | A013032556-500mg |
3-Iodobenzoyl chloride |
1711-10-0 | 97% | 500mg |
847.60 USD | 2021-06-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OI769-5g |
3-Iodobenzoyl chloride |
1711-10-0 | 98% | 5g |
¥920.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0720-5G |
3-Iodobenzoyl Chloride |
1711-10-0 | >98.0%(GC)(T) | 5g |
¥280.00 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OI769-5g |
3-Iodobenzoyl chloride |
1711-10-0 | 98% | 5g |
¥406.0 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OI769-1g |
3-Iodobenzoyl chloride |
1711-10-0 | 98% | 1g |
¥95.8 | 2023-09-02 |
3-Iodobenzoyl chloride 関連文献
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1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940
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Sanwang Li,Filip Cuyckens,Frederic Lynen,Frank Vanhaecke J. Anal. At. Spectrom. 2019 34 708
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Xiaofeng Bao,Yanyan Jin,Xiaolu Liu,Hong Liao,Luyong Zhang,Tao Pang RSC Adv. 2014 4 6761
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Danielle M. Stacy,Sebastian T. Le Quement,Casper L. Hansen,Janie W. Clausen,Tim Tolker-Nielsen,Jacob W. Brummond,Michael Givskov,Thomas E. Nielsen,Helen E. Blackwell Org. Biomol. Chem. 2013 11 938
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Shih-Chun Lo,Ruth E. Harding,Edward Brightman,Paul L. Burn,Ifor D. W. Samuel J. Mater. Chem. 2009 19 3213
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Simon Carter,Andy Fisher,Raquel Garcia,Bridget Gibson,Steve Lancaster,John Marshall,Ian Whiteside J. Anal. At. Spectrom. 2015 30 2249
3-Iodobenzoyl chlorideに関する追加情報
3-Iodobenzoyl Chloride: A Comprehensive Overview
3-Iodobenzoyl chloride, also known by its CAS number 1711-10-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound, which belongs to the family of aryl chlorides, has garnered attention due to its unique chemical properties and wide-ranging utility in both academic and industrial settings. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with 3-iodobenzoyl chloride.
The molecular structure of 3-iodobenzoyl chloride comprises a benzene ring substituted with an iodine atom at the meta position and a carbonyl chloride group (-COCl) attached to the para position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of the iodine atom introduces additional reactivity, particularly in nucleophilic aromatic substitution reactions, which has been extensively exploited in the development of novel pharmaceuticals and agrochemicals.
Recent studies have highlighted the role of 3-iodobenzoyl chloride in the synthesis of bioactive molecules. For instance, researchers have employed this compound as a key intermediate in the construction of heterocyclic frameworks, which are pivotal in drug discovery. The ability of 3-iodobenzoyl chloride to undergo various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has further expanded its utility in constructing complex molecular architectures. These advancements underscore the importance of 3-iodobenzoyl chloride in modern organic chemistry.
In addition to its role in drug discovery, 3-iodobenzoyl chloride has found applications in materials science. Its participation in polymerization reactions has led to the development of novel polymeric materials with tailored properties. For example, researchers have utilized this compound to synthesize polycarbonates and polyamides with enhanced thermal stability and mechanical strength. These materials hold promise for use in high-performance applications such as aerospace and automotive industries.
The synthesis of 3-iodobenzoyl chloride typically involves the chlorination of 3-iodobenzoic acid under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes for its production. For instance, the use of transition metal catalysts has significantly improved the yield and purity of 3-iodobenzoyl chloride, making it more accessible for large-scale applications.
In conclusion, 3-iodobenzoyl chloride, with its unique chemical properties and diverse applications, remains a cornerstone in organic synthesis. Its role as an intermediate in drug discovery, materials science, and other fields continues to evolve with advancements in synthetic methodologies. As research progresses, we can expect even more innovative uses for this remarkable compound.
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